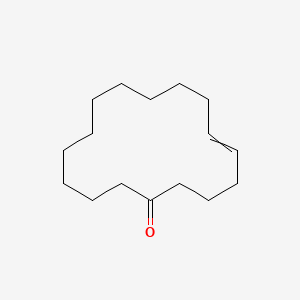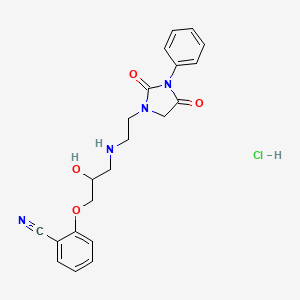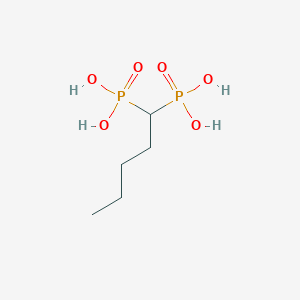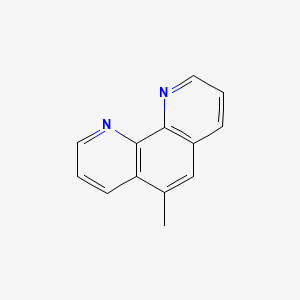
5-Methyl-1,10-phenanthroline
Overview
Description
5-Methyl-1,10-phenanthroline is a methylated derivative of 1,10-phenanthroline, a versatile ligand known for its rigid, planar structure, and ability to form complexes with various metal ions. This modification introduces unique chemical and physical properties, making it a subject of interest in coordination chemistry and materials science.
Synthesis Analysis
The synthesis of this compound and its derivatives typically involves direct methylation of 1,10-phenanthroline or through more complex routes involving the construction of the phenanthroline core with a pre-installed methyl group. Methods such as Suzuki coupling followed by methylation have been utilized to afford multi-substituted phenanthrolines with high yields, showcasing the versatility and efficiency of modern synthetic routes (Dietrich-Buchecker, Jime´nez, & Sauvage, 1999).
Molecular Structure Analysis
This compound maintains the aromaticity, planarity, and basicity characteristic of the parent phenanthroline molecule. The methyl group at the 5-position induces electronic and steric effects that influence the ligand’s coordination behavior and the photophysical properties of its metal complexes. Studies on similar methylated phenanthrolines have shown variations in biological activity and binding affinity to targets like DNA, highlighting the impact of methylation on molecular interaction dynamics (Brodie, Collins, & Aldrich-Wright, 2004).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions typical of aromatic heterocycles, including coordination to metal ions, nucleophilic substitution, and electrophilic aromatic substitution. Its ability to act as a bidentate ligand allows the formation of stable metal complexes with diverse coordination geometries. The presence of the methyl group can influence the electronic properties of the complexes, affecting their reactivity and catalytic activity.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are closely related to its molecular structure. The introduction of a methyl group can lead to changes in these properties, influencing the compound’s behavior in different solvents and its suitability for various applications in materials science and catalysis.
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, and photophysical behavior, are significantly impacted by the methyl substitution. This modification can alter the ligand’s electronic properties, influencing its ability to donate and accept electrons during chemical reactions. The methyl group also affects the stability and electronic spectra of its metal complexes, which are crucial for their application in areas such as sensing, light-emitting devices, and photocatalysis.
- Synthesis and properties of multi-substituted phenanthrolines (Dietrich-Buchecker, Jime´nez, & Sauvage, 1999).
- Study on DNA binding and biological activity of platinum(II) complexes containing methyl-substituted phenanthrolines (Brodie, Collins, & Aldrich-Wright, 2004).
Scientific Research Applications
DNA Binding and Biological Activity
A study investigated platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, including 5-methyl-1,10-phenanthroline (5-Mephen). It was found that 5-Mephen exhibited significant biological activity against the L1210 Murine leukaemia cell line. The study also explored binding constants using circular dichroism spectroscopy and provided insights into DNA binding preferences through two-dimensional NMR spectroscopy (Brodie, Collins, & Aldrich-Wright, 2004).
Antimicrobial Properties
Research identified 5-nitro-1,10-phenanthroline (5NP) as a lead compound against Mycobacterium tuberculosis. 5NP demonstrated a dual mechanism of action: direct against the bacteria and by inducing autophagy in macrophages. This study emphasized the essentiality of the nitro group for in vitro activity and highlighted the potential of this compound derivatives in antimicrobial research (Kidwai et al., 2017).
Liquid Crystal Applications
1,10-Phenanthroline derivatives, including this compound, were used to create ionic liquid crystals. These compounds displayed mesomorphic behavior, offering potential applications in material science. The study also investigated the influence of both the cation and anion type on the thermal behavior of these complexes (Cardinaels et al., 2011).
Synthesis of Substituted Ligands
A synthesis process involving 1,10-phenanthroline and ketones was explored. This process enabled the creation of various substituted phenanthrolines, which have numerous potential applications as ligands in metal-promoted reactions, including asymmetric catalysis (O'Neill & Helquist, 1999).
Fluorescent Chemosensors
A Phen derivative, 3,8-bis(5-methylthiophen-2-yl)-1,10-phenanthroline (PHT1), was synthesized and characterized for its distinctive fluorescence emission enhancement upon complexation with Zn2+. This property of PHT1, attributed to the electron-donating effects of the 5-methyl groups, was utilized for sensing Zn2+ within living cells (Zhang et al., 2012).
Biosensor Development
Investigation into the application of 1,10-phenanthroline derivatives as mediators for glucose oxidase (GOX) was conducted. This study illustrated that certain derivatives, particularly those containing amino groups, could act as effective redox mediators for GOX, suggesting potential in biosensor and biofuel cell development (Oztekin et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
5-Methyl-1,10-phenanthroline primarily targets iron (II) and copper (II) ions . These ions play crucial roles in various biological processes, including oxygen transport, electron transfer, and catalysis of biochemical reactions.
Mode of Action
The compound forms complexes with iron (II) and copper (II) ions . The formation of these complexes can influence the availability and reactivity of these metal ions, thereby affecting the biochemical processes they are involved in.
Biochemical Analysis
Biochemical Properties
5-Methyl-1,10-phenanthroline plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It is known to interact with various metal ions, such as iron(II) and copper(II), forming stable chelates. These interactions are essential in studying the catalytic activities of metalloenzymes and the role of metal ions in biological systems. For instance, this compound forms a complex with iron(II), which can be used to investigate the redox properties of iron-containing enzymes . Additionally, it has been utilized in the determination of copper(II) in various samples through capillary zone electrophoresis .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By forming complexes with metal ions, this compound can modulate the activity of metalloenzymes, thereby affecting various cellular functions. For example, its interaction with iron(II) can impact the activity of iron-dependent enzymes, leading to alterations in cellular redox states and metabolic pathways . Furthermore, this compound has been shown to affect the expression of genes involved in metal ion homeostasis and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to chelate metal ions, thereby influencing the activity of metalloenzymes and other metal-dependent biomolecules. The binding of this compound to metal ions can inhibit or activate enzyme functions, depending on the specific enzyme and metal ion involved. For instance, the formation of a complex with iron(II) can inhibit the activity of certain iron-dependent enzymes, leading to changes in cellular redox states and metabolic processes . Additionally, this compound can induce changes in gene expression by modulating the availability of metal ions required for transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its interactions with metal ions can lead to the formation of complexes that may degrade over time. Studies have shown that the stability of this compound-metal complexes can be influenced by factors such as pH, temperature, and the presence of other competing ligands . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and alter cellular functions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, this compound can effectively chelate metal ions and modulate enzyme activities without causing significant toxicity . At higher doses, the compound may induce adverse effects, such as oxidative stress, cellular damage, and disruption of metal ion homeostasis . Threshold effects have been observed, where the beneficial effects of this compound are outweighed by its toxic effects at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and metalloenzymes. The compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes, such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, this compound can affect the levels of metabolites by altering the availability of metal ions required for enzymatic reactions . Its role in metal ion homeostasis further underscores its importance in maintaining cellular metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to metal ions and form complexes that are distributed to different cellular compartments . The localization and accumulation of these complexes can influence their biological activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with metal ions and other biomolecules. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of this compound are closely linked to its subcellular distribution, as its interactions with metal ions and enzymes can vary depending on the compartment .
properties
IUPAC Name |
5-methyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAQYOZROIFQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062771 | |
| Record name | 1,10-Phenanthroline, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or pale yellow powder; [Alfa Aesar MSDS] | |
| Record name | 5-Methyl-1,10-phenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11277 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3002-78-6 | |
| Record name | 5-Methyl-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3002-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1,10-phenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-1,10-phenanthroline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10-Phenanthroline, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 5-Methyl-1,10-phenanthroline is C13H10N2 and its molecular weight is 194.23 g/mol.
A: Researchers commonly use techniques like Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, and mass spectrometry to characterize this compound and its complexes. [, , , , ]
A: this compound acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This forms a stable chelate complex. [, , , , ]
A: this compound readily forms complexes with various transition metal ions like iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), ruthenium (Ru), rhodium (Rh), palladium (Pd), and platinum (Pt). [, , , , , , ]
A: Yes, these complexes find applications in areas like light-emitting electrochemical cells (LECs), due to their interesting luminescent properties. [] They are also studied for their magnetic properties, which could lead to applications in molecular magnetism. [, , , , ]
A: The planar aromatic structure of this compound allows it to intercalate between DNA base pairs. This intercalation is often enhanced when the molecule is part of a metal complex, which can further interact with DNA. [, , , ]
A: The position and number of methyl groups on the phenanthroline ring significantly influence the cytotoxicity of the complexes, likely by affecting both their DNA binding affinity and their cellular uptake. [, ] Additionally, the rate of degradation by glutathione shows an inverse correlation to cytotoxicity, with less stable complexes degrading faster and exhibiting lower activity. []
A: In heteroleptic Cr(III) complexes where this compound is one of the ligands, it influences the energy levels of the complex and contributes to the overall efficiency of singlet oxygen generation upon light irradiation. []
A: Research suggests that encapsulating platinum(II) complexes within cucurbit[n]urils can prevent degradation by glutathione, potentially increasing their stability and bioavailability. [] Further research into specific formulation approaches is necessary for other applications.
A: Computational methods like density functional theory (DFT) are employed to study electronic structures, predict spectroscopic properties, and understand the luminescence behavior of this compound complexes. [, ]
A: Yes, SAR studies have focused on modifying the phenanthroline ring with substituents like methyl groups, halogens, or nitro groups. These modifications impact the complex's lipophilicity, steric hindrance, and electronic properties, ultimately affecting its biological activity, DNA binding affinity, and cytotoxicity. [, , ]
A: Common analytical techniques include high-performance liquid chromatography (HPLC), UV-Vis spectroscopy, and various electrochemical methods. [, , ]
A: While specific information on the environmental impact of this compound is limited in the provided research, it's crucial to consider potential ecotoxicological effects and explore strategies for responsible waste management and recycling of these complexes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1217001.png)


![N-(2-furanylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-thiophenecarboxamide](/img/structure/B1217008.png)
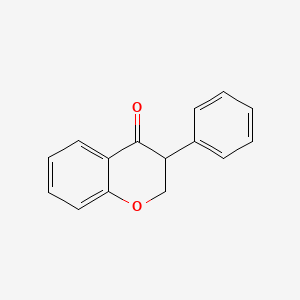
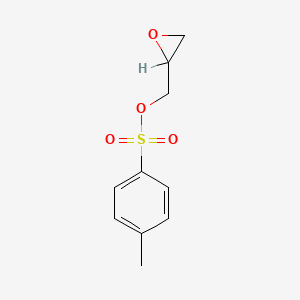
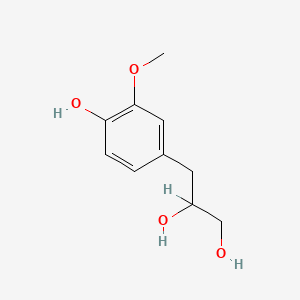
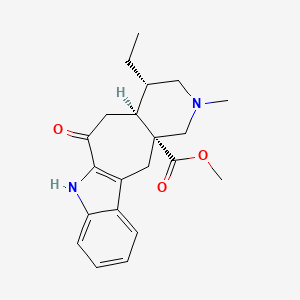
![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)
